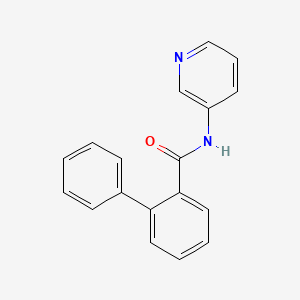

N-3-pyridinyl-2-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-3-pyridinyl-2-biphenylcarboxamide often involves multi-step chemical reactions, including the formation of amide bonds, aromatic substitution, and the use of catalysts to promote specific reaction pathways. For example, a study on related compounds describes the synthesis and characterization of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, highlighting the importance of intermolecular interactions in the crystal chemistry of these compounds (Malone et al., 1997).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the geometric configuration, electronic structure, and intermolecular interactions of a compound. The crystal structure of related compounds provides insights into their molecular geometry and packing arrangements, which are crucial for understanding their physical and chemical properties. For instance, the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined through single-crystal X-ray diffraction, revealing the importance of intermolecular and intramolecular hydrogen bonds in stabilizing the crystal structure (Chen et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can include nucleophilic substitution, oxidation, reduction, and the formation of coordination complexes with metals. The reactivity of these compounds is influenced by the presence of functional groups and the electronic characteristics of the pyridinyl and biphenyl moieties. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine-3-carboxamides demonstrate significant biological activity, which is attributed to the specific chemical structure and reactivity of these compounds (Zhuravel et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in various fields, including pharmaceuticals and materials science. Studies on related compounds, such as polyimides containing pyridine and biphenyl units, explore their thermal, mechanical, crystal, and optical properties, providing valuable information on the potential applications of these materials (Guan et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, including their reactivity, stability, and interaction with other molecules, are crucial for their utilization in chemical synthesis and pharmaceutical development. The acid-free silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with formamides is an example of the innovative approaches being explored to modify the chemical properties of pyridine derivatives for enhanced reactivity and selectivity (Han et al., 2016).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

N-3-pyridinyl-2-biphenylcarboxamide derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, a derivative of this class, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. It has demonstrated significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Met Kinase Inhibition

Research on substituted this compound derivatives has identified potent and selective inhibitors of Met kinase, a key target in cancer therapy. One such analogue, BMS-777607, showed excellent in vivo efficacy against Met-dependent tumors and advanced into phase I clinical trials (Schroeder et al., 2009).

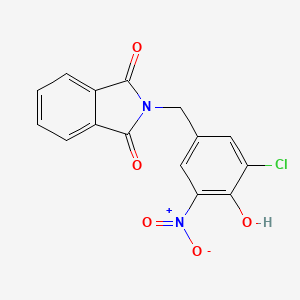

Crystal Chemistry Applications

The crystal chemistry of compounds related to this compound has been studied to understand intermolecular interactions. For example, the synthesis, characterization, and crystal chemistry of pyridine-2,6-dicarboxylic acid bisphenylamide, a related compound, have been explored to determine important intermolecular interactions and their effects on the crystalline structure (Malone et al., 1997).

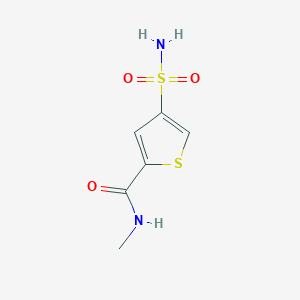

Antiproliferative Activity

A class of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, related to this compound, has been investigated for their antiproliferative activity. Modifying key functional groups of these compounds influenced their activity against phospholipase C enzyme, crucial in cancer research (van Rensburg et al., 2017).

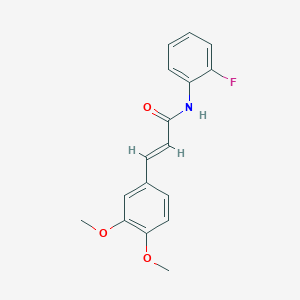

Pharmaceutical Cocrystal Synthesis

The synthesis of cocrystals involving carboxamide-pyridine N-oxide, related to this compound, has been researched. These cocrystals have potential applications in pharmaceutical development due to their unique crystal engineering properties (Reddy et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-18(20-15-9-6-12-19-13-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKTVNYVCCDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)